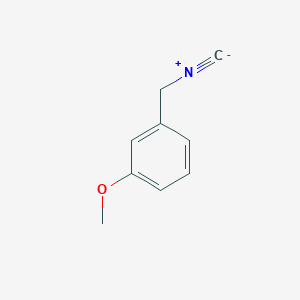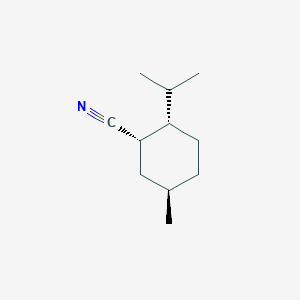
(1S,2S,5R)-Neomenthyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A novel diastereoselective synthesis of enantiomers related to (1S,2S,5R)-Neomenthyl cyanide involved the trans-selective nucleophilic addition of cyanide to 3-benzoyloxy-N-acyliminium ions, starting from trans-4-hydroxy-L-proline, showcasing the compound's intricate synthetic accessibility (Tanaka & Sawanishi, 1998).
Molecular Structure Analysis
The molecular structure of related cyanide compounds often features significant interactions that can be explored through various spectroscopic techniques, including NMR, UV–Visible, FT-IR, and mass spectroscopy, to understand their structural intricacies and electronic properties (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of (1S,2S,5R)-Neomenthyl cyanide derivatives can be influenced by their structure, as seen in the synthesis of complexes where cyanide acts as a bridging ligand, demonstrating the compound's versatility in forming coordination polymers with unique magnetic properties (Zhou et al., 2011).
Physical Properties Analysis
While specific studies on the physical properties of (1S,2S,5R)-Neomenthyl cyanide are not directly available, related research on cyanine dyes provides insights into how substituents can influence photophysical behavior, suggesting the potential for diverse applications based on the physical properties of such compounds (Bouteiller et al., 2007).
Chemical Properties Analysis
The chemical properties of (1S,2S,5R)-Neomenthyl cyanide and its derivatives, including reactivity towards nucleophiles and electrophiles, can be explored through theoretical and experimental methods to understand their behavior in synthetic and natural processes. Studies on cyanide-bridged complexes highlight the intricate chemical properties that can arise from the introduction of cyanide ligands into metal complexes (Ni et al., 2007).
Aplicaciones Científicas De Investigación
Cyanide Toxicity and Antagonism
Cyanide intoxication and its antagonism have been a subject of research for a long time. The biological studies of cyanide preceded its chemical preparation, indicating a long-standing interest in its properties and effects. While cyanide is known for its toxic effects, particularly in rapid lethal action and chronic toxicity from dietary, industrial, and environmental factors, it also exists in prebiotic times and is involved in biogenesis. Cyanide's role in normal metabolism and the complex problems it creates for modern society are areas of active research (Way, 1984).
Cyanide in Hazardous Chemicals Control
The need for special control over the handling, storage, use, and disposal of hazardous highly toxic chemicals, including cyanide compounds, has been emphasized. These chemicals, often used in deliberate criminal and suicidal incidents, sabotage, and terrorist acts, require careful monitoring by law enforcement agencies. The acute poisoning effects of cyanide compounds, along with their health risks, have led to their inclusion in lists of hazardous chemicals that necessitate stricter control (Prodanchuk et al., 2021).
Environmental Fate and Detoxification of Cyanide
The environmental fate and detoxification of cyanide have been a critical area of research. The toxicity of cyanide and its breakdown products, including free cyanide present in water from the dissolution of compounds such as sodium cyanate, potassium cyanide, and hydrogen cyanide, have been studied in detail. The need for understanding the pathophysiology of cyanide and responsible management of hazardous situations due to its environmental availability has been highlighted (Boening & Chew, 1999).
Cyanide in Photodynamic Therapy
Cyanine-derived dyes, including cyanides, have potential applications in photodynamic therapy (PDT), a method of cancer treatment. The structural modifications of cyanine dyes, such as halogenation, incorporation of metal atoms or organic structures, or synthesis of lactosomes, emulsions, or conjugation, aim to enhance their properties for use in PDT. The wide array of cyanine derivatives resulting from these modifications indicates a strong interest in the potential therapeutic uses of cyanide in the medical field (Lange et al., 2021).
Bioremediation of Cyanide-Contaminated Environments
The remediation of cyanide-contaminated environments through microbes and plants has been a focus of recent advances. Cyanide in the environment, resulting from industrial activities such as mining, poses a significant threat to human, animal, and aquatic life. Bioremediation, utilizing micro-organisms and plants capable of consuming cyanide and converting it into non-toxic substances, has emerged as an efficient, cost-effective, and eco-friendly alternative to conventional treatment processes. This approach highlights the potential of biotechnological applications in mitigating cyanide pollution (Kumar et al., 2017).
Propiedades
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVUYKHSNNYPOX-MXWKQRLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454187 |
Source


|
| Record name | (1S,2S,5R)-Neomenthyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,5R)-Neomenthyl cyanide | |
CAS RN |
180978-26-1 |
Source


|
| Record name | (1S,2S,5R)-Neomenthyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

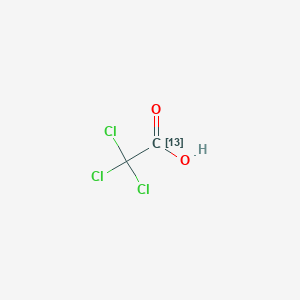
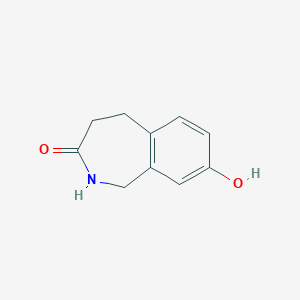
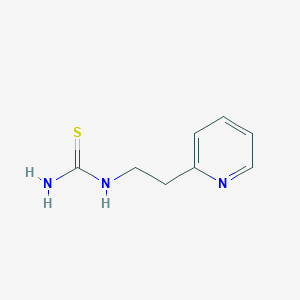
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
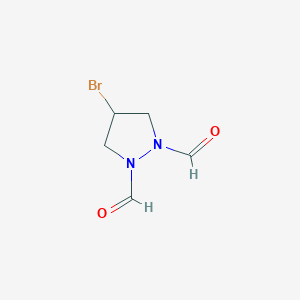
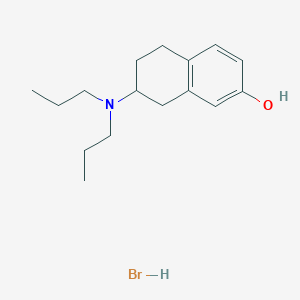
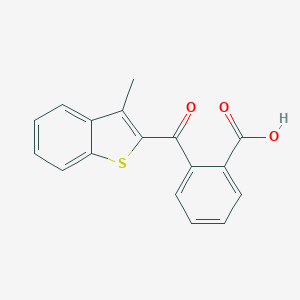
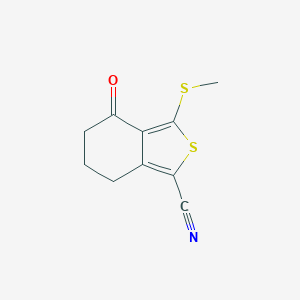
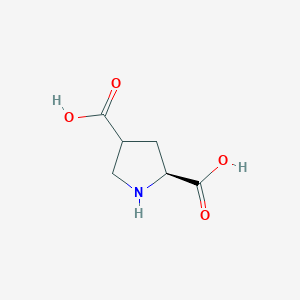
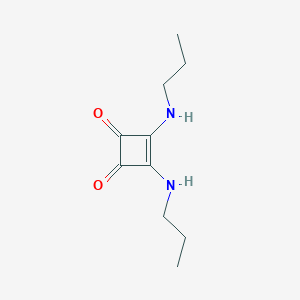
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

